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molecular formula C11H17N B1582614 2,6-Diethyl-4-methylaniline CAS No. 24544-08-9

2,6-Diethyl-4-methylaniline

Cat. No. B1582614
M. Wt: 163.26 g/mol
InChI Key: OIXUMNZGNCAOKY-UHFFFAOYSA-N
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Patent
US08030529B2

Procedure details

Gaseous hydrogen bromide (1.05 equiv.) is fed into a mixture of 2,6-diethyl-4-methylaniline (1.00 equiv.) and sodium bromide (0.10 equiv.) in o-dichlorobenzene. The resulting salt suspension is cooled to 50° C. Isoamyl nitrite (1.05 equiv.) and additional gaseous hydrogen bromide (0.3 equiv.) are fed subsurface simultaneously at 50-55° C. over a 2-hour period to afford 1-bromo-2,6-diethyl-4-methylbenzene as a yellow to light brown solution. The reaction mass is neutralized with 25% caustic solution (ca. 0.3 equiv.). The bottom aqueous phase is separated off. Isoamyl alcohol and o-dichlorobenzene are sequentially stripped off to produce the crude 2,6-diethyl-4-methylbromobenzene material with an assay of 90% and an isolated yield of 87-90%. The product can be further purified by vacuum distillation at 95° C./5 mmHg to give an assay of 97-99%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BrH:1].[CH2:2]([C:4]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH2:12][CH3:13])[C:5]=1N)[CH3:3].[Br-].[Na+].N(OCCC(C)C)=O>ClC1C=CC=CC=1Cl>[Br:1][C:5]1[C:4]([CH2:2][CH3:3])=[CH:10][C:9]([CH3:11])=[CH:8][C:7]=1[CH2:12][CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(N)C(=CC(=C1)C)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)OCCC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
simultaneously at 50-55° C.
CUSTOM
Type
CUSTOM
Details
over a 2-hour

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1CC)C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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